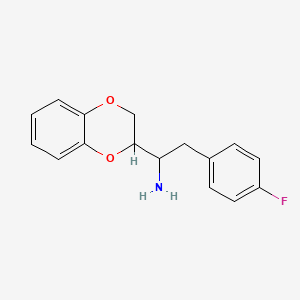

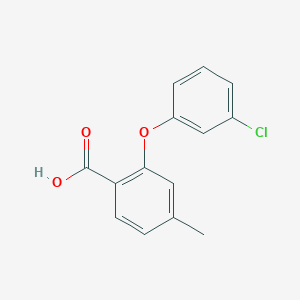

2-(3-Chlorophenoxy)-4-methylbenzoic acid

Vue d'ensemble

Description

2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide . It has been used in various studies for its properties .

Molecular Structure Analysis

The molecular formula of 2-(3-Chlorophenoxy)propionic acid is C9H9ClO3 . The IUPAC Standard InChIKey is YNTJKQDWYXUTLZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Chlorophenoxy)propionic acid is 200.619 . It has a melting point of 113-115 °C (lit.) .Applications De Recherche Scientifique

Application 1: Enhancing Fruit Size and Maturity in Horticulture

- Summary of the Application: The compound “2-(3-Chlorophenoxy)propionic Acid” (3-CP) and a similar compound “2-(3-Chlorophenoxy)propionamide” (3-CPA) were applied to the leaves of ‘Loadel’ and ‘Suncrest’ peach trees. The application of these chemicals was found to significantly increase the diameter of the fruits .

- Methods of Application or Experimental Procedures: The chemicals were applied to the leaves of the peach trees at 9 weeks postbloom in 1976. Different concentrations of 3-CP (0, 50, 100, or 200 ppm) and a fixed concentration of 3-CPA (100 ppm) were used. The experiment was conducted in a completely randomized design with 5 replications .

- Results or Outcomes: Both chemicals significantly increased the diameter of the fruits. There were no significant differences between the two chemicals nor among different rates of 3-CP. The firmness of the fruit was not altered by either chemical. Both growth regulators significantly increased preharvest drop of ‘Loadel’, but not that of ‘Suncrest’. The soluble solids content of ‘Suncrest’ was unaffected by either chemical, while 3-CP increased that of ‘Loadel’ at all concentrations indicating earlier ripening .

Application 2: Analysis of Herbicides in Water and Soil

- Summary of the Application: The compound “2-(3-Chlorophenoxy)propionic Acid” (3-CP) and similar chlorophenoxy acids are often used as herbicides. Their detection in environmental samples is crucial due to their high toxicity and degradation possibility into chlorinated phenols .

- Methods of Application or Experimental Procedures: Nine chlorophenoxy-acid-type herbicide active ingredients have been derivatised successfully with trimethylsilyl N,N-dimethyl carbamate and t-butyldimethylsilyl N,N-dimethyl carbamate by forming their trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters, respectively. The detection and determination of the derivatives were performed by capillary gas chromatography–mass spectrometry .

- Results or Outcomes: The mass spectra of TBDMS derivatives are usually dominated by very characteristic ions [M-57]+ resulting from the cleavage of t-butyl moiety during electron impact (EI) ionisation in the mass spectrometer. Limits of detection were 5 to 100 pg applying GC with EI-MS detection in full scan mode .

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWMSHYUDLRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)-4-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.